![molecular formula C11H10BrNOS B2494891 4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole CAS No. 864835-24-5](/img/structure/B2494891.png)
4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole
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Overview
Description
4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole is a compound of interest in various chemical and pharmacological studies. It belongs to the thiazole class of compounds, which are known for their diverse chemical properties and biological activities. The interest in such molecules stems from their potential utility in developing new therapeutic agents and materials with unique physical and chemical characteristics.
Synthesis Analysis
The synthesis of related thiazole compounds often involves a one-step synthesis process. For example, Raj and Narayana (2006) described the smooth one-step synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, characterized by analytical and spectral analysis (Raj & Narayana, 2006).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using techniques like X-ray diffraction. Yahiaoui et al. (2019) reported on the synthesis and molecular structure of a related thiazole compound, highlighting its non-planar structure and the stability conferred by potential donor and acceptor groups (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, leading to a wide range of products with potential biological activities. El-Sakka et al. (2013) explored the synthesis and reactions of some thiazole derivatives, elucidating their chemical behavior and potential applications (El-Sakka et al., 2013).
properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSSNTRYIIEBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323004 |
Source
|
Record name | 4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788590 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
864835-24-5 |
Source
|
Record name | 4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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